molecular formula C27H24N4O2S2 B4063891 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B4063891
M. Wt: 500.6 g/mol
InChI Key: MBKBVVVUQFUWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a dihydropyridine core, a thiophene ring, and various functional groups such as cyano, benzylcarbamoyl, and phenyl groups

Preparation Methods

The synthesis of 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.

These reactions often require specific conditions, such as temperature control, inert atmosphere, and the use of catalysts, to proceed efficiently and selectively.

Scientific Research Applications

6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its structural features make it a useful probe for studying biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with specific biological targets.

    Industry: The compound’s reactivity and stability make it suitable for use in materials science, such as the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, the dihydropyridine core is known to interact with calcium channels, potentially affecting calcium ion flux and cellular signaling pathways. The thiophene ring and other functional groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension. the presence of the thiophene ring and the specific functional groups in this compound may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S2/c1-18-24(26(33)31-20-11-6-3-7-12-20)25(22-13-8-14-34-22)21(15-28)27(30-18)35-17-23(32)29-16-19-9-4-2-5-10-19/h2-14,25,30H,16-17H2,1H3,(H,29,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKBVVVUQFUWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 3
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 4
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 5
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 6
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

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